molecular formula C17H14ClFN2O4S B5067774 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide

4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide

Cat. No. B5067774
M. Wt: 396.8 g/mol
InChI Key: GBWQEUTXCBUCJZ-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide, also known as COTI-2, is a small molecule that has been studied extensively for its potential as an anti-cancer agent. It was first identified by researchers at the University of British Columbia and has since been the subject of numerous studies investigating its mechanism of action and potential applications in cancer treatment.

Mechanism of Action

4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide works by binding to mutant p53 proteins and disrupting their interaction with other cellular proteins. This leads to the activation of the cellular stress response, which can induce apoptosis (cell death) in cancer cells. Additionally, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo.
Biochemical and Physiological Effects:
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce apoptosis, inhibit cell proliferation, and disrupt the interaction between mutant p53 proteins and other cellular proteins. Additionally, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide has been shown to have a low toxicity profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide is its specificity for mutant p53 proteins. This makes it a promising candidate for the development of targeted cancer therapies. Additionally, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide has been shown to have a low toxicity profile, which is an important consideration for the development of new drugs.
One limitation of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide is that it has only been studied in preclinical models and has not yet been tested in human clinical trials. Additionally, the mechanism of action of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide is still not fully understood, and further research is needed to elucidate its effects on cancer cells.

Future Directions

There are a number of potential future directions for research on 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide. One area of interest is the development of combination therapies that incorporate 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide with other anti-cancer agents. Additionally, further studies are needed to investigate the potential of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide in the treatment of specific types of cancer, such as ovarian and pancreatic cancer. Finally, the development of new analogs of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide may lead to the discovery of even more potent and selective anti-cancer agents.

Synthesis Methods

The synthesis of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-chlorocarbonylbenzoic acid. This intermediate is then reacted with 4-fluorobenzylamine to form the final product, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide.

Scientific Research Applications

4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to selectively target and inhibit mutant p53 proteins, which are commonly found in a variety of human cancers. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

4-chloro-N-[(4-fluorophenyl)methyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O4S/c18-14-6-3-12(9-15(14)21-16(22)7-8-26(21,24)25)17(23)20-10-11-1-4-13(19)5-2-11/h1-6,9H,7-8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWQEUTXCBUCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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